8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activities against PI3Kα and a panel of PI3Kα-addicted cancer cells .
Molecular Structure Analysis
The molecular formula of this compound is C8H4ClN3 . The molecular weight is 177.59 .
Chemical Reactions Analysis
The chemical reactions of imidazo[1,2-a]pyridines are categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Scientific Research Applications
Synthesis and Molecular Docking
- Synthesis and Applications: The synthesis of novel pyridine and fused pyridine derivatives, including 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile, demonstrates applications in producing compounds with antimicrobial and antioxidant activity. These derivatives are achieved through various chemical treatments and show moderate to good binding energies on target proteins, suggesting potential in drug design and biochemical applications (Flefel et al., 2018).
Alkenylation and Functionalization
- C3 Alkenylation: A study demonstrates the synthesis of 3-alkenylimidazo[1,2-a]pyridines through microwave direct palladium-catalyzed C-H alkenylation. This method, including the functionalization of 6-chloroimidazo[1,2-a]pyridines, allows for the production of polyfunctional compounds, highlighting its utility in material science and synthetic chemistry (Koubachi et al., 2008).
Fluorescent Probes for DNA Detection
- Spectroscopic Applications: The development of novel benzimidazo[1,2-a]quinolines with substitutions like this compound, and their application as potential fluorescent probes for DNA detection, underscores their significance in biochemical analysis and research. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, making them valuable in molecular biology (Perin et al., 2011).
Corrosion Inhibition
- Inhibition of Corrosion: Research shows the synthesis of pyrazolopyridine derivatives, such as those involving this compound, that effectively inhibit corrosion in metals like mild steel in acidic environments. This highlights the compound's potential in industrial applications, particularly in corrosion prevention (Dandia et al., 2013).
Supramolecular Chemistry
- Supramolecular Assembly: A study demonstrates the use of this compound in creating diverse coordination polymers and complexes. The compound's ability to form various dimensional assemblies, from zero-dimensional complexes to one-dimensional coordination polymers, is significant in the field of material science and supramolecular chemistry (Yin et al., 2021).
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, suggesting a wide range of potential targets .
Mode of Action
The functionalization of imidazo[1,2-a]pyridines, including this compound, often involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Analysis
Biochemical Properties
8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can bind to specific proteins, potentially altering their function and leading to downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases involved in signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes or receptors, which can lead to inhibition or activation of these targets. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. The interaction of this compound with these enzymes can also affect the metabolism of other compounds, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which can influence its localization and accumulation within cells. The distribution of this compound in tissues can also affect its overall biological effects, as different tissues may have varying levels of the compound .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-3-6(4-10)5-12-2-1-11-8(7)12/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQQZJYPWBOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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